Ethyl methylphosphonate

説明

The exact mass of the compound Ethyl methylphosphonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl methylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl methylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

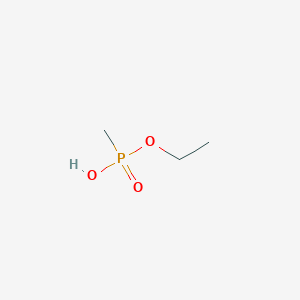

Structure

3D Structure

特性

IUPAC Name |

ethoxy(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P/c1-3-6-7(2,4)5/h3H2,1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZOPKFMKMAWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862761 | |

| Record name | Ethyl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl methylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Ethyl methylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1832-53-7 | |

| Record name | Ethyl methylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001832537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921S33S5Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Ethyl Methylphosphonate (EMP)

This technical guide provides an in-depth analysis of Ethyl methylphosphonate (EMP), a critical degradation product of the nerve agent VX. It is structured for researchers and analytical chemists requiring actionable protocols for synthesis, detection, and regulatory compliance.

CAS Number: 1832-53-7 Synonyms: Ethyl hydrogen methylphosphonate; EMPA; Methylphosphonic acid monoethyl ester.

Part 1: Executive Summary & Chemical Identity

Ethyl methylphosphonate (EMP) is the primary hydrolysis product of the organophosphorus nerve agent VX . Unlike the parent agent, EMP is significantly less toxic but serves as a "smoking gun" forensic marker for VX exposure or environmental contamination. Due to its direct link to chemical warfare agents, it is strictly regulated under the Chemical Weapons Convention (CWC) .

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 1832-53-7 | Specific to the mono-ethyl ester. |

| Formula | C₃H₉O₃P | |

| Molecular Weight | 124.08 g/mol | |

| Structure | CH₃-P(=O)(OH)(OCH₂CH₃) | Contains one acidic hydroxyl group. |

| Physical State | Colorless to pale yellow liquid | Viscous, hygroscopic. |

| Boiling Point | ~106-107 °C | At reduced pressure (requires vacuum). |

| Acidity (pKa) | 2.31 ± 0.10 | Strong acid behavior in water. |

| Solubility | High (Water, Alcohols) | Polar nature complicates extraction. |

Part 2: Regulatory Landscape & Safety

Chemical Weapons Convention (CWC) Status

EMP is classified as a Schedule 2.B.04 chemical.

-

Implication: It is a precursor/degradation product of a Schedule 1 chemical (VX) but has limited commercial utility.

-

Compliance: Facilities producing, processing, or consuming EMP above specific thresholds (typically 1 tonne/year, though lower for research) must declare activities to the OPCW (Organisation for the Prohibition of Chemical Weapons).

Safety & Handling

-

Toxicity: While less toxic than VX, EMP is an organophosphorus acid and a severe irritant.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

PPE: Neoprene or Nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.

Part 3: Mechanistic Context (VX Degradation)

Understanding the formation of EMP is crucial for forensic timeline reconstruction. VX degrades via two competing hydrolysis pathways. The cleavage of the P-S bond is the dominant pathway in environmental conditions, yielding EMP.

Pathway Logic

-

P-S Cleavage (Major): Rapid hydrolysis of the sulfur bond yields EMP and Desethyl-VX (thiol amine). This is the detoxification pathway.

-

P-O Cleavage (Minor/Toxic): Slower hydrolysis of the ethyl ester yields EA-2192 , a toxic byproduct that retains the P-S bond.

-

Secondary Hydrolysis: EMP slowly hydrolyzes further into Methylphosphonic Acid (MPA) , the final stable marker.

Figure 1: Degradation pathways of VX showing EMP as the primary non-toxic metabolite.

Part 4: Synthesis of Reference Standard

Researchers often require high-purity EMP for instrument calibration. The following protocol utilizes the partial hydrolysis of commercially available Diethyl Methylphosphonate (DEMP).

Protocol: Partial Alkaline Hydrolysis

Objective: Synthesize ~1g of Ethyl Methylphosphonate.

-

Reagents:

-

Diethyl methylphosphonate (DEMP) (CAS 683-08-9).

-

Sodium Hydroxide (NaOH).

-

Ethanol (Absolute).

-

Dichloromethane (DCM) & Hydrochloric Acid (HCl).

-

-

Procedure:

-

Step 1 (Reflux): Dissolve DEMP (10 mmol) in 20 mL of Ethanol. Add NaOH (10 mmol, 1.0 equivalent) dissolved in minimal water. Reflux at 80°C for 4-6 hours. Note: Stoichiometry is critical to prevent full hydrolysis to MPA.

-

Step 2 (Evaporation): Remove ethanol under reduced pressure (Rotovap) to yield the sodium salt of EMP.

-

Step 3 (Acidification): Dissolve the residue in 10 mL water. Acidify to pH 1 using 2M HCl.

-

Step 4 (Extraction): Extract the aqueous layer continuously with Chloroform or DCM for 12 hours (EMP is water-soluble; continuous liquid-liquid extraction is preferred over simple separatory funnel extraction).

-

Step 5 (Purification): Dry the organic layer over MgSO₄, filter, and evaporate solvent.[1]

-

Validation: Verify structure via ³¹P-NMR (Single peak, typically ~28-30 ppm relative to H₃PO₄).

-

Part 5: Analytical Methodologies

Detection of EMP is challenging due to its high polarity and non-volatility. Two primary workflows are standard: GC-MS (with derivatization) and LC-MS/MS (Direct/HILIC) .

Method A: GC-MS Analysis (Derivatization Required)

EMP cannot be analyzed directly by GC. It must be silylated to increase volatility.

Reagents:

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Solvent: Acetonitrile or Pyridine.

Workflow Diagram:

Figure 2: GC-MS Sample Preparation Workflow for EMP.

Mass Spectrum Targets (TMS-Derivative):

-

Precursor: m/z 196 (Molecular Ion of TMS-EMP).

-

Quantifier Ion: m/z 181 [M-CH₃]⁺.

-

Qualifier Ion: m/z 75 [HO=Si(CH₃)₂]⁺.

Method B: LC-MS/MS Analysis (High Throughput)

Liquid Chromatography coupled with Tandem Mass Spectrometry offers direct analysis without derivatization, ideal for biological matrices.

Instrument Parameters:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized Polar C18. Standard C18 retains EMP poorly.

-

Mobile Phase:

-

A: 10mM Ammonium Acetate in Water (pH 9).

-

B: Acetonitrile.[2]

-

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (-) .

MRM Transitions (Multiple Reaction Monitoring):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Identity |

|---|---|---|---|

| 123.0 [M-H]⁻ | 95.0 | 10-15 | Loss of Ethylene (C₂H₄) |

| 123.0 [M-H]⁻ | 79.0 | 20-25 | Phosphonate core (PO₃⁻) |

Protocol Note: Samples containing high salt (e.g., urine) should undergo Solid Phase Extraction (SPE) using a weak anion exchange (WAX) cartridge to remove interferences before LC injection.

References

-

OPCW (Organisation for the Prohibition of Chemical Weapons). Scheduled Chemicals Database. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 449085: Ethyl methylphosphonate. [Link]

-

Munro, N. B., et al. (1999).[3] The sources, fate, and toxicity of chemical warfare agent degradation products.[3][4] Environmental Health Perspectives.[3] [Link]

-

NIST Mass Spectrometry Data Center. Ethyl methylphosphonate, TMS derivative - Mass Spectrum. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. organomation.com [organomation.com]

- 3. Read "Review of Closure Plans for the Baseline Incineration Chemical Agent Disposal Facilities" at NAP.edu [nationalacademies.org]

- 4. Investigating the breakdown of the nerve agent simulant methyl paraoxon and chemical warfare agents GB and VX using nitrogen containing bases - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02475H [pubs.rsc.org]

An In-Depth Technical Guide to the Environmental Fate and Transport of Ethyl Methylphosphonate (EMPA)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Environmental Significance of Ethyl Methylphosphonate

Ethyl methylphosphonate (EMPA) is an organophosphorus compound of significant environmental interest due to its association with chemical warfare agents. It is recognized primarily as a hydrolysis product of the V-series nerve agent VX and a urinary metabolite of sarin.[1][2][3] Its appearance in environmental samples can serve as a key indicator of the degradation of these highly toxic compounds. The persistence and mobility of EMPA in the environment are, therefore, critical parameters in assessing the long-term contamination risks associated with nerve agent disposal or demilitarization activities. This guide provides a comprehensive technical overview of the current scientific understanding of the environmental fate and transport of EMPA, offering insights for researchers and professionals engaged in environmental monitoring, risk assessment, and remediation.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. For Ethyl methylphosphonate (C₃H₉O₃P), these properties dictate its partitioning between air, water, and soil, as well as its susceptibility to various degradation processes.

| Property | Value | Source |

| Molecular Formula | C₃H₉O₃P | [2] |

| Molecular Weight | 124.08 g/mol | [2] |

| Physical State | Liquid | [2] |

| Density | 1.172 g/mL at 25 °C | |

| Vapor Pressure | 0.01 mmHg (approximately 1.33 Pa) at 25 °C | [2] |

| Water Solubility | Miscible | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | -0.7 (Computed) | [2] |

| pKa | Data not readily available |

Interpretation for Environmental Fate:

-

High Water Solubility & Low Log K_ow_ : The high water solubility and negative Log K_ow_ value indicate that EMPA is hydrophilic.[2] This suggests a low potential for bioaccumulation in fatty tissues of organisms and a preference for remaining dissolved in the aqueous phase rather than partitioning to organic matter in soil and sediment.

-

Low Vapor Pressure : The low vapor pressure suggests that volatilization from water or moist soil surfaces is not a significant transport pathway for EMPA under typical environmental conditions.[2]

Abiotic Degradation: Chemical Transformations in the Environment

Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the transformation of EMPA in the environment.

Hydrolysis

Causality in Experimental Design: To determine the hydrolysis rate of EMPA, experiments should be conducted following OECD Guideline 111 (Hydrolysis as a Function of pH). This involves incubating EMPA in sterile aqueous buffer solutions at various pH values (typically 4, 7, and 9) and temperatures. The concentration of EMPA is monitored over time using a suitable analytical method, such as LC-MS/MS, to calculate the hydrolysis half-life under different conditions.

Photolysis

Photolysis, or degradation by sunlight, can also contribute to the transformation of EMPA, particularly in surface waters. A study on the photocatalytic degradation of EMPA on titanium dioxide (TiO₂) surfaces under UV irradiation demonstrated its decomposition into methylphosphonic acid (MPA) and phosphoric acid.[6] This suggests that in the presence of naturally occurring photocatalysts in the environment, sunlight can accelerate the degradation of EMPA.

The degradation of methylphosphonic acid (MPA), a key degradation product of EMPA, has been shown to be more rapid under alkaline conditions and is mediated by hydroxyl radicals (•OH).[7]

Causality in Experimental Design: To assess the direct photolysis of EMPA, experiments following OECD Guideline 316 (Phototransformation of Chemicals in Water – Direct and Indirect Photolysis) should be performed. This involves exposing a solution of EMPA to a light source that simulates the solar spectrum and monitoring its concentration over time to determine the quantum yield and photolysis half-life.

Biotic Degradation: The Role of Microorganisms

Biodegradation is a critical process for the ultimate removal of EMPA from the environment. Microorganisms in soil and water can utilize organophosphonates as a source of phosphorus, particularly under phosphate-limiting conditions.[8]

The microbial degradation of methylphosphonate, a closely related compound, proceeds via the C-P lyase pathway.[8] This complex enzymatic process involves the cleavage of the carbon-phosphorus bond, a key step in the mineralization of these compounds.[8][9] The pathway begins with the conversion of methylphosphonate to α-D-ribose-1-methylphosphonate-5-triphosphate, which is then further metabolized to release methane and inorganic phosphate.[9] It is plausible that a similar pathway is involved in the biodegradation of EMPA, leading to the formation of MPA and ultimately inorganic phosphate.

Several bacterial species, including Pseudomonas and Acinetobacter, have been shown to degrade organophosphorus compounds.[10]

Causality in Experimental Design: To evaluate the biodegradability of EMPA, studies based on OECD Guidelines for the Testing of Chemicals, such as OECD 301 (Ready Biodegradability) or OECD 307 (Aerobic and Anaerobic Transformation in Soil), are recommended. These tests involve incubating EMPA with a microbial inoculum from a relevant environmental matrix (e.g., activated sludge, soil) and monitoring its disappearance over time. Analysis of transformation products is crucial to elucidate the degradation pathway.

Environmental Transport: Mobility in Soil and Water

The transport of EMPA in the environment is largely dictated by its interaction with soil and sediment and its movement with water.

Sorption to Soil and Sediment

The tendency of a chemical to bind to soil and sediment is quantified by the soil-water partition coefficient (K_d_). Due to its high water solubility and low Log K_ow_, EMPA is expected to have a low affinity for sorption to organic matter in soil and sediment.[2] This suggests that EMPA will be highly mobile in most soil types and will readily partition to the aqueous phase.

Causality in Experimental Design: The soil sorption coefficient (K_d_) and the organic carbon-normalized sorption coefficient (K_oc_) for EMPA can be determined using the batch equilibrium method as described in OECD Guideline 106. This involves equilibrating aqueous solutions of EMPA with well-characterized soil samples of varying organic carbon content and measuring the concentration of EMPA in the aqueous phase at equilibrium.

Volatilization

Volatilization is the transfer of a chemical from the surface of water or soil to the atmosphere. The potential for volatilization is assessed using the Henry's Law constant. Given the low vapor pressure of EMPA, its potential for volatilization from water and moist soil is expected to be low.[2][3] A calculated Henry's law constant for a related compound, dimethyl phosphite (DMP), also indicates a low to moderate potential for volatilization from surface waters.[11]

Causality in Experimental Design: The Henry's Law constant for EMPA can be estimated from its vapor pressure and water solubility or determined experimentally using methods such as the batch air-stripping method.

Ecotoxicological Profile: Potential Impacts on Aquatic Life

The ecotoxicity of EMPA is a critical consideration for its environmental risk assessment. While specific ecotoxicity data for EMPA is limited in the publicly available literature, organophosphorus compounds as a class are known to exhibit a range of toxic effects on aquatic organisms.[12] Given its classification as "toxic if swallowed" and causing skin and eye irritation in humans, it is prudent to assume a potential for aquatic toxicity.[2]

Causality in Experimental Design: Standardized ecotoxicity tests should be conducted to determine the acute and chronic effects of EMPA on representative aquatic organisms. These tests, following OECD guidelines, would include:

-

Acute Immobilisation Test with Daphnia magna (OECD 202) to determine the EC₅₀.

-

Fish, Acute Toxicity Test (OECD 203) to determine the LC₅₀.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201) to determine the EC₅₀.

Analytical Methodologies: Detecting EMPA in Environmental Matrices

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of EMPA in environmental samples. The primary analytical technique for the determination of EMPA is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

-

Water Samples: Due to its high water solubility, EMPA can often be analyzed directly after filtration. Solid-phase extraction (SPE) may be employed for pre-concentration and cleanup of complex water matrices.

-

Soil and Sediment Samples: Extraction of EMPA from soil and sediment typically involves sonication or accelerated solvent extraction with a polar solvent such as methanol or a water/methanol mixture. The resulting extract is then filtered and may require further cleanup using SPE before LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography: Reversed-phase liquid chromatography is commonly used for the separation of EMPA from other components in the sample extract.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of EMPA. Multiple reaction monitoring (MRM) is typically used, where a specific precursor ion is selected and fragmented to produce a characteristic product ion.

Protocol: A Self-Validating System for EMPA Analysis

A robust analytical method for EMPA should incorporate a self-validating system. This includes:

-

Use of an Isotopically Labeled Internal Standard: An isotopically labeled analog of EMPA (e.g., ethyl-d₅-methylphosphonate) should be used as an internal standard to correct for matrix effects and variations in instrument response.

-

Matrix-Spiked Samples: Spiking blank environmental samples with known concentrations of EMPA is crucial to assess the method's accuracy and precision in the specific matrix being analyzed.

-

Quality Control Samples: Regular analysis of quality control samples with known concentrations of EMPA ensures the ongoing performance and reliability of the analytical method.

Visualization of Key Processes

Environmental Fate and Transport Pathways of EMPA

Caption: Environmental fate and transport pathways of Ethyl Methylphosphonate (EMPA).

Experimental Workflow for Soil Sorption Study

Caption: Experimental workflow for determining the soil sorption coefficient of EMPA.

Conclusion and Future Research Directions

Ethyl methylphosphonate is a persistent and mobile compound in the environment, primarily formed from the degradation of nerve agents. Its high water solubility and low potential for sorption and volatilization indicate that it is likely to be found in the aqueous phase and can be transported over significant distances in surface and groundwater. While abiotic and biotic degradation processes contribute to its transformation, the rates of these processes under various environmental conditions require further quantification.

Future research should focus on:

-

Determining the hydrolysis rate constants of EMPA as a function of pH and temperature to accurately model its persistence in different water bodies.

-

Investigating the aerobic and anaerobic biodegradation pathways of EMPA in various soil and sediment types to identify key microbial players and influencing factors.

-

Measuring the soil sorption coefficients (K_d_ and K_oc_) of EMPA in a range of soils to improve the accuracy of fate and transport models.

-

Conducting comprehensive ecotoxicological studies to establish the acute and chronic toxicity of EMPA to a variety of aquatic organisms.

A more complete understanding of the environmental fate and transport of EMPA is essential for developing effective strategies for the monitoring and remediation of sites contaminated with chemical warfare agents.

References

-

Huang J, Su Z, Xu Y. The evolution of microbial phosphonate degradative pathways. J Mol Evol. 2005 Nov;61(5):682-90. [Link]

-

Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - RSC Publishing. [Link]

-

Hydrolysis rate of ethyl acetate as function of pH and temperature in C. Based on International Critical Tables (1930). - ResearchGate. [Link]

-

Microbial Degradation of the Organophosphorus Insecticide, Methyl Parathion Using the Natural Bacterial Isolate, Pseudomonas aeruginosa - Science Alert. [Link]

-

Methylphosphonate Degradation and Salt-Tolerance Genes of Two Novel Halophilic Marivita Metagenome-Assembled Genomes from Unrestored Solar Salterns - PMC - NIH. [Link]

-

DEGRADATION OF DIISOPROPYL METHYLPHOSPHONATE IN AQUEOUS SOLUTIONS BY ULTRASONIC IRRADIATION | CJM.ASM.MD - Chemistry Journal of Moldova. [Link]

-

The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC - NIH. [Link]

-

Ethyl methylphosphonate | C3H9O3P | CID 449085 - PubChem - NIH. [Link]

-

Experimental study for adsorption and photocatalytic reaction of ethyl methylphosphonate molecule as organophosphorus compound adsorbed at surface of titanium dioxide under UV irradiation in ambient condition - ResearchGate. [Link]

-

Ethyl methylphosphonate - Hazardous Agents - Haz-Map. [Link]

-

Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations - EPA. [Link]

-

Phosphonates and Their Degradation by Microorganisms - ResearchGate. [Link]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. [Link]

-

(PDF) Microbial degradation of organophosphonates by soil bacteria - ResearchGate. [Link]

-

Identification of the Complete Photodegradation Pathway of Ethylenediaminetetra(methylenephosphonic acid) in Aqueous Solution - ResearchGate. [Link]

-

Henry's Law Constants - GWDG. [Link]

-

Chemodynamics of Methyl Parathion and Ethyl Parathion: Adsorption Models for Sustainable Agriculture - PMC. [Link]

-

Acute and chronic toxicity of azinphos-methyl to two estuarine species, Mysidopsis bahia and Cyprinodon variegatus - PubMed. [Link]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review - ResearchGate. [Link]

-

Report no. 679102030 - VOLATILIZATION OF PESTICIDES - RIVM. [Link]

-

Azinphos-methyl in freshwater and marine water - Water Quality Australia. [Link]

-

Henry's Law constant - Registration Dossier - ECHA. [Link]

-

Photooxidation of Dimethyl Methylphosphonate on TiO2 Powder | The Journal of Physical Chemistry B - ACS Publications. [Link]

-

Microbial degradation of organophosphorus compounds | FEMS Microbiology Reviews | Oxford Academic. [Link]

-

Sorption analysis of ethyl formate fumigation for the management of hitchhiking insect pests in miscellaneous goods | Request PDF - ResearchGate. [Link]

-

Identification of Phosphate Sorption-Desorption and Accumulation Characteristics to Reduce Environmental Consequences Identification of Phosphate Sorption-Desorption and Accumulation Characteristics to Reduce Environmental Consequences - ResearchGate. [Link]

-

Kinetics of the Gas-Phase Reaction of Hydroxyl Radicals with Dimethyl Methylphosphonate (DMMP) over an Extended Temperature Range (273–837 K) - MDPI. [Link]

-

Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed. [Link]

-

(PDF) Dynamic adsorption of dimethyl methyl Phosphonate and 2-chloroethyl ethyl sulfide on zeolite-MOR and its nanocomposites monitored by gas chromatography flame ionized detector (GC-FID) - ResearchGate. [Link]

Sources

- 1. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl methylphosphonate | C3H9O3P | CID 449085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl methylphosphonate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. researchgate.net [researchgate.net]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Methylphosphonate Degradation and Salt-Tolerance Genes of Two Novel Halophilic Marivita Metagenome-Assembled Genomes from Unrestored Solar Salterns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PathWhiz [smpdb.ca]

- 10. scialert.net [scialert.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: Hydrolysis Pathways of VX Leading to Ethyl Methylphosphonate (EMP)

Executive Summary: The VX Hydrolysis Dichotomy

The degradation of O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (VX) presents a critical challenge in chemical defense and environmental remediation: mechanistic bifurcation . Unlike G-series nerve agents (e.g., Sarin), which hydrolyze cleanly to relatively non-toxic phosphonic acids, VX hydrolysis is path-dependent.

The target degradation product, Ethyl Methylphosphonate (EMP) (often referred to as EMPA in its acid form), results from the cleavage of the P-S bond. However, under standard alkaline conditions, a competing pathway cleaves the P-O bond, yielding EA-2192 , a toxic byproduct that retains acetylcholinesterase (AChE) inhibitory potency comparable to the parent VX.

This guide details the physicochemical conditions required to drive the reaction exclusively toward EMP, minimizing the formation of EA-2192, and provides a validated

Molecular Architecture and Reactivity

VX is a chiral organophosphorus ester.[1] Its reactivity is governed by the electrophilicity of the central phosphorus atom and the leaving group ability of its substituents.

-

P-S Bond (Thioester): The primary target for detoxification. The thiolate group (

) is a good leaving group, but the P-S bond is kinetically stable in neutral water ( -

P-O Bond (Ester): Cleavage here leaves the P-S bond intact, resulting in the toxic thioic acid (EA-2192).

The Nucleophilic Competition

In basic media (

-

Path A (Detoxification): Expulsion of amine thiol

EMP (Non-toxic). -

Path B (Toxification): Expulsion of ethanol

EA-2192 (Toxic).

Mechanistic Pathways: Kinetic vs. Thermodynamic Control

To achieve high yields of EMP, one must manipulate the reaction kinetics to favor P-S cleavage over P-O cleavage.

Alkaline Hydrolysis (The Flawed Standard)

Using simple hydroxide bases (NaOH, KOH), the ratio of P-S to P-O cleavage is approximately 85:15. While P-S cleavage is dominant, the 15% formation of EA-2192 is unacceptable for safety standards due to its high toxicity and stability (

Perhydrolysis (The Optimized Pathway)

The use of hydroperoxide ions (

Key Insight: Perhydrolysis rates are orders of magnitude faster than hydrolysis (

) and yield exclusively EMP and the amine sulfonate/oxide, eliminating EA-2192 formation.

Visualization: The Hydrolysis Bifurcation

The following diagram illustrates the critical divergence between the toxic and non-toxic pathways.

Figure 1: Mechanistic divergence of VX degradation. Path A (Green) is the target pathway leading to EMP. Path B (Red) produces the persistent toxin EA-2192.

Quantitative Data: Reaction Kinetics

The following table summarizes the half-lives of VX under varying conditions, highlighting the efficiency of oxidative pathways (Perhydrolysis) over simple hydrolysis.

| Condition | Reagent | pH | Half-life ( | Major Product | EA-2192 Formed? |

| Neutral Hydrolysis | 7.0 | ~1000 hours | EMP | Trace | |

| Basic Hydrolysis | 0.1 M NaOH | 13.0 | ~31 mins | EMP (85%) | Yes (15%) |

| Acidic Hydrolysis | 0.1 M HCl | 1.0 | ~4 hours | EMP | No |

| Perhydrolysis | 2% | 10-11 | < 10 seconds | EMP | No (< 0.1%) |

Data derived from Yang et al. (1992) and EPA/NRC reports.

Experimental Protocol: P NMR Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the only self-validating method to distinguish EMP from EA-2192 in situ without complex extraction (which can shift equilibria).

Rationale[2][3]

-

VX:

ppm (singlet). -

EA-2192:

ppm (distinct from VX, but close). -

EMP:

ppm (large upfield shift due to P-S cleavage). -

MPA (Methylphosphonic Acid):

ppm (secondary hydrolysis product).

Workflow Diagram

Figure 2: Analytical workflow for validating VX hydrolysis products using

Step-by-Step Methodology

-

Sample Preparation:

-

Aliquot 500

of the reaction mixture. -

Add 100

of -

Critical Step: If the reaction is highly basic (pH > 13), neutralize slightly with buffered acetic acid to pH ~8-9 to prevent glass etching of the NMR tube and to stabilize chemical shifts.

-

-

Internal Standard:

-

Add a coaxial insert or internal spike of Triphenylphosphate (TPP,

ppm) or Phosphoric Acid (

-

-

Acquisition:

-

Instrument: 400 MHz or higher recommended.

-

Pulse Sequence: zgpg30 (inverse gated decoupling) to eliminate NOE enhancement for quantitative integration.

-

Relaxation Delay (

): Set to -

Scans: 64–128 scans are usually sufficient for mM concentrations.

-

-

Data Processing:

-

Apply 1-2 Hz line broadening (LB).

-

Phase and baseline correct.

-

Integrate peaks relative to the internal standard.

-

Calculation: % Conversion =

.

-

Safety & Toxicology: The EA-2192 Anomaly

Researchers must understand that "disappearance of VX" does not equal "detoxification" if the protocol uses simple caustic hydrolysis.

-

EA-2192 Toxicity: The

of EA-2192 is roughly comparable to VX. Unlike VX, it is not volatile (low inhalation risk) but is highly persistent in water and soil. -

EMP Toxicity: EMP is orders of magnitude less toxic and is considered effectively neutralized.

-

Conclusion: Any decontamination protocol claiming efficacy must explicitly demonstrate the absence of the

ppm peak in the

References

-

Yang, Y. C., Baker, J. A., & Ward, J. R. (1992).[2][3][4] Decontamination of chemical warfare agents.[3][5][6][7][8][9][10] Chemical Reviews, 92(8), 1729–1743.[2][3] [Link]

-

National Research Council. (2002). Systems and Technologies for the Treatment of Non-Stockpile Chemical Warfare Materiel. Washington, DC: The National Academies Press.[6] [Link]

-

Munro, N. B., et al. (1999).[6] The sources, fate, and toxicity of chemical warfare agent degradation products.[4][6][11] Environmental Health Perspectives, 107(12), 933–974.[6] [Link]

-

EPA Federal Facilities Forum. (2009). Issue Paper: Microbial Degradation of Chemical Warfare Agents. [Link]

Sources

- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 2. Chemical warfare agents: Structure, properties, decontamination (part 1) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Read "Review of Closure Plans for the Baseline Incineration Chemical Agent Disposal Facilities" at NAP.edu [nationalacademies.org]

- 7. Enzymatic Neutralization of the Chemical Warfare Agent VX: Evolution of Phosphotriesterase for Phosphorothiolate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural characterization of chemical warfare agent degradation products in decontamination solutions with proton band-selective (1)H-(31)P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cbc.devcom.army.mil [cbc.devcom.army.mil]

- 11. nrt.org [nrt.org]

Ethyl methylphosphonate physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Methylphosphonate

Introduction: Defining a Critical Analyte

Ethyl methylphosphonate (EMPA) is an organophosphorus compound with the chemical formula C₃H₉O₃P.[1][2] While it has limited direct industrial application, its significance in analytical, forensic, and environmental chemistry is paramount. EMPA is recognized primarily as a stable and key hydrolysis product of highly toxic V-series nerve agents, such as VX, and a urinary metabolite of G-series agents like Sarin.[2][3] Its presence in environmental or biological samples serves as a definitive marker for the original presence or exposure to these chemical warfare agents.[3] Understanding the distinct physicochemical properties of EMPA is therefore crucial for developing robust detection methodologies, assessing environmental fate, and ensuring laboratory safety.

This guide provides a detailed examination of the core physical and chemical characteristics of ethyl methylphosphonate, offering insights for researchers, scientists, and professionals in drug development and chemical defense.

Section 1: Core Physicochemical Characteristics

The physical state and behavior of EMPA in various media are dictated by its molecular structure. It is a colorless liquid or oil under standard conditions, a property that influences its handling and sample preparation procedures.[4] Key quantitative properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| CAS Number | 1832-53-7 | [1][2] |

| Molecular Formula | C₃H₉O₃P | [1][2] |

| Molecular Weight | 124.08 g/mol | [1][2] |

| Appearance | Colorless liquid/oil | [2][4] |

| Density | 1.172 g/mL at 25 °C | [4] |

| Boiling Point | 106-107 °C | [4] |

| Refractive Index | n20/D 1.426 | [4] |

| Vapor Pressure | 0.01 - 0.019 mmHg | [2][3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| pKa | 2.31 (Predicted) | [4] |

| Storage Temperature | Store refrigerated (-5 °C to 5 °C) | [4][5] |

The density of EMPA is notably higher than water.[4] Its relatively low vapor pressure suggests it is not highly volatile at room temperature, which impacts its distribution in the environment.[2][3] For long-term stability and to prevent degradation, EMPA should be stored under refrigerated conditions and protected from moisture, as it is known to be moisture-sensitive.[4][5]

Section 2: Chemical Identity and Structural Representation

For unambiguous identification in databases and computational models, standardized chemical identifiers are essential.

-

IUPAC Name: ethoxy(methyl)phosphinic acid[2]

-

SMILES: CCOP(=O)(C)O[2]

-

InChI: InChI=1S/C3H9O3P/c1-3-6-7(2,4)5/h3H2,1-2H3,(H,4,5)[2]

-

Synonyms: Ethyl methylphosphonic acid, EMPA, Monoethyl methylphosphonate[2][3][4]

The structure of EMPA features a central phosphorus atom double-bonded to one oxygen, single-bonded to another oxygen in a hydroxyl group, single-bonded to a methyl group, and single-bonded to an ethoxy group.

Caption: 2D structure of Ethyl Methylphosphonate.

Section 3: Chemical Reactivity and Significance as a Degradation Product

The primary chemical relevance of EMPA stems from its formation via the hydrolysis of organophosphorus nerve agents. The P-S or P-F bond in agents like VX or Sarin, respectively, is susceptible to cleavage by water, leading to the formation of the more stable P-OH bond found in EMPA. This hydrolysis is a critical detoxification pathway, but more importantly, it provides a stable and persistent marker for forensic analysis.

Caption: Hydrolysis of VX nerve agent to form EMPA.

The synthesis of EMPA itself can be achieved through various routes, including the acidification and hydrolysis of diethyl methylpropionyl phosphonate, which is formed from the reaction of diethyl methyl phosphinate and 3-bromodiethylpropional.[6] This highlights the reactivity of related phosphonate esters and the stability of the resulting phosphonic acid monoester.

Section 4: Analytical Methodologies for Detection

Given its role as a biomarker for chemical weapons, highly sensitive and specific analytical methods are required for the detection of EMPA in complex matrices like soil, water, and biological fluids.[3] The standard approach involves chromatographic separation coupled with mass spectrometric detection.

Common analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most prevalent method.[7] Due to EMPA's low volatility and polar nature, derivatization is often required to convert it into a more volatile and thermally stable compound suitable for GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates a trimethylsilyl (TMS) derivative of EMPA.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can analyze EMPA directly without derivatization, simplifying sample preparation.

-

Paper Spray Mass Spectrometry (PS-MS) and Surface-Enhanced Raman Spectroscopy (SERS): These are emerging techniques for rapid, field-forward screening of EMPA and other chemical warfare agent hydrolysis products.[9]

Exemplary Experimental Protocol: GC-MS Analysis of EMPA

The causality behind this workflow is driven by the need to isolate the non-volatile, polar EMPA from a complex sample, convert it to a volatile form, and then separate and identify it with high specificity.

-

Sample Preparation & Extraction:

-

Objective: Isolate EMPA from the sample matrix (e.g., soil, urine).

-

Procedure: A solid-phase extraction (SPE) or liquid-liquid extraction is performed. The choice of solvent (e.g., ethyl acetate) is critical to efficiently extract the analyte while minimizing interfering compounds.

-

-

Derivatization:

-

Objective: Increase the volatility of EMPA for GC analysis.

-

Procedure: The dried extract is reconstituted in a suitable solvent, and a derivatizing agent (e.g., BSTFA) is added. The mixture is heated (e.g., 60-80 °C) for a specific duration to ensure complete reaction, forming the TMS-derivative of EMPA.[8]

-

-

GC-MS Analysis:

-

Objective: Separate the derivatized EMPA from other components and confirm its identity and quantity.

-

Procedure: An aliquot of the derivatized sample is injected into the GC. A capillary column (e.g., SE-54) separates compounds based on their boiling points and interactions with the column's stationary phase.[7] The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique chemical fingerprint for identification.

-

Caption: General workflow for the GC-MS analysis of EMPA.

Section 5: Safety and Toxicology

Ethyl methylphosphonate is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Toxicity: It is toxic if swallowed.[2][10][11] Animal experiments indicate that ingestion of small quantities can be harmful.[11]

-

Irritation: EMPA is a skin and strong eye irritant and may cause respiratory irritation upon inhalation.[2][10][11] Contact with abraded skin should be avoided, as it may lead to systemic effects.[11]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][10]

Self-Validating Protocol for Safe Handling: To ensure safety, a self-validating system of checks must be in place. Always work in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat, is mandatory.[11] An emergency eye wash station and shower must be accessible. All waste containing EMPA must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

References

-

Wikipedia. VX (nerve agent). Available from: [Link]

-

National Institute of Standards and Technology (NIST). Ethyl methyl methylphosphonate. In: NIST Chemistry WebBook. Available from: [Link]

-

Haz-Map. Ethyl methylphosphonate. U.S. National Library of Medicine. Available from: [Link]

-

CPAchem Ltd. Safety data sheet: Ethyl methylphosphonate. Available from: [Link]

-

National Center for Biotechnology Information. Ethyl methylphosphonate. PubChem Compound Database. Available from: [Link]

-

ESSLAB. Ethyl methylphosphonate CAS:1832-53-7. Available from: [Link]

-

National Center for Biotechnology Information. Ethyl methyl methylphosphonate. PubChem Compound Database. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Ethyl methylphosphonate, TMS derivative. In: NIST Chemistry WebBook. Available from: [Link]

-

National Center for Biotechnology Information. Methylphosphonic acid. PubChem Compound Database. Available from: [Link]

- Google Patents. CN101418013A - Process for preparing intermediate ethyl methyl propionaldehyde phosphonate.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. In: Toxicological Profile for Diisopropyl Methylphosphonate. Available from: [Link]

-

IU Indianapolis ScholarWorks. Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications. Available from: [Link]

Sources

- 1. Ethyl methylphosphonate | CAS 1832-53-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Ethyl methylphosphonate | C3H9O3P | CID 449085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl methylphosphonate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. ETHYL METHYLPHOSPHONIC ACID | 1832-53-7 [chemicalbook.com]

- 5. isotope.com [isotope.com]

- 6. CN101418013A - Process for preparing intermediate ethyl methyl propionaldehyde phosphonate - Google Patents [patents.google.com]

- 7. Ethyl methyl methylphosphonate [webbook.nist.gov]

- 8. Ethyl methylphosphonate, TMS derivative [webbook.nist.gov]

- 9. Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications [scholarworks.indianapolis.iu.edu]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Discovery and History of Ethyl Methylphosphonate: A Technical Guide

Abstract

Ethyl methylphosphonate (EMPA; CAS 1832-53-7) acts as the primary, stable hydrolysis product of the nerve agent VX.[1] While rarely a target for therapeutic drug development itself, its significance lies in forensic toxicology, environmental monitoring, and the verification of chemical warfare agent (CWA) destruction.[1] This guide provides a comprehensive technical analysis of EMPA, tracing its historical emergence from pesticide research at Imperial Chemical Industries (ICI) to its current status as a critical biomarker.[1] It details synthetic pathways, validated analytical protocols for detection in biological matrices, and the mechanistic underpinnings of its formation.[1]

Part 1: Chemical Identity and Significance[1]

EMPA is the monoester metabolite of O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (VX).[1] Unlike its parent compound, EMPA is chemically stable in water, making it the "smoking gun" for retrospective confirmation of VX exposure.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | Ethyl hydrogen methylphosphonate |

| Common Abbreviation | EMPA / EMP |

| CAS Number | 1832-53-7 |

| Molecular Formula | C₃H₉O₃P |

| Molecular Weight | 124.08 g/mol |

| State | Colorless, viscous liquid |

| Solubility | Highly soluble in water, alcohols; polar |

| Acidity (pKa) | ~1.8 - 2.2 (Strongly acidic) |

| Stability | Highly resistant to further hydrolysis under neutral conditions |

Part 2: Historical Trajectory[1]

The history of EMPA is inextricably linked to the "V-series" nerve agents. Its existence as a chemical entity was first noted not as a weapon, but as a byproduct of agricultural research.[1]

The ICI Era (1952–1955)

In the early 1950s, Dr. Ranajit Ghosh at Imperial Chemical Industries (ICI) Plant Protection Laboratories (UK) was investigating organophosphate esters.[1] He synthesized Amiton (VG), a potent acaricide.[1]

-

Discovery: Ghosh found that while Amiton was effective against mites, it was too toxic for safe agricultural use.[1]

-

The Shift: The British military at Porton Down evaluated these compounds. They realized the structural motif—specifically the P-S bond—conferred exceptional lethality. This led to the development of VX.[2]

-

EMPA's Role: During stability testing of VX, researchers identified EMPA as the persistent breakdown product. Unlike the G-series agents (e.g., Sarin) which hydrolyze to alkyl phosphonic acids rapidly, VX's hydrolysis was complex, yielding EMPA as a stable intermediate.[1]

The Cold War and Verification (1960s–1990s)

As the US and USSR stockpiled VX, the need for detection methods grew.[1] EMPA became the standard marker for:

-

Stockpile Surveillance: Monitoring munitions for degradation.

-

Environmental Fate: Tracking contamination in soil and groundwater near production sites (e.g., Newport Chemical Depot).[1]

Modern Forensics (1995–Present)

The assassination of Kim Jong-nam (2017) and the Aum Shinrikyo attacks highlighted the forensic necessity of EMPA.[1] In the Kim Jong-nam case, the detection of EMPA in plasma and on clothing provided irrefutable evidence of VX use, as VX itself degrades rapidly in the body.

Part 3: Synthetic Pathways & Formation Mechanisms

Understanding the formation of EMPA is critical for both synthesis (creating reference standards) and degradation analysis (forensics).[1]

Mechanism 1: Hydrolysis of VX (The Degradation Pathway)

In environmental or biological systems, VX undergoes hydrolysis at the P-S bond.[1] This is the primary detoxification pathway targeted by decontamination solutions.

Figure 1: The hydrolysis pathway of VX yielding EMPA and DESH (2-(diisopropylamino)ethanethiol).[1] Note that P-S cleavage is favored over P-O cleavage under basic conditions.[1]

Mechanism 2: Laboratory Synthesis (Reference Standard)

For research purposes, EMPA is synthesized from methylphosphonic dichloride.[1] This method avoids the use of highly toxic VX.

Reaction:

Part 4: Analytical Protocols (The "How-To")

Detecting EMPA requires overcoming its high polarity and low volatility, which make direct Gas Chromatography (GC) impossible without modification.[1]

Protocol: Detection of EMPA in Human Plasma via GC-MS[1]

Principle: EMPA is extracted from the biological matrix using Solid Phase Extraction (SPE), followed by derivatization to replace the acidic hydroxyl proton with a silyl group, rendering it volatile for GC-MS analysis.[1]

Reagents Required:

-

Internal Standard (IS): D5-EMPA (Deuterated ethyl methylphosphonate).[1]

-

Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

-

SPE Cartridge: Strong Anion Exchange (SAX) - essential due to EMPA's negative charge at physiological pH.[1]

Step-by-Step Workflow:

-

Sample Preparation:

-

Solid Phase Extraction (SAX):

-

Evaporation & Derivatization:

-

GC-MS Analysis (EI Mode):

Figure 2: Analytical workflow for the extraction and quantification of EMPA from biological matrices.

Part 5: Toxicological Context

While EMPA is a marker of a highly toxic agent, its own toxicity is relatively low.[1] This distinction is vital for safety protocols in the laboratory.

-

LD50 (Rodent, Oral): > 1000 mg/kg (Estimate).[1]

-

Mechanism: Unlike VX, EMPA does not inhibit acetylcholinesterase (AChE) significantly.[1] It lacks the leaving group required to phosphorylate the serine residue in the enzyme's active site.

-

Clinical Relevance: The presence of EMPA indicates past exposure. It is not the agent causing the cholinergic crisis, but it persists in the body long after VX has cleared, making it the gold standard for delayed diagnosis.

References

-

Organization for the Prohibition of Chemical Weapons (OPCW). (2023).[1] Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. [Link][1]

-

Centers for Disease Control and Prevention (CDC). (2018).[1] The Emergency Response Safety and Health Database: VX. NIOSH. [Link]

-

Munro, N. B., et al. (1999).[1] "Toxicity of the organophosphate chemical warfare agents GA, GB, and VX: implications for public protection." Environmental Health Perspectives, 107(12), 933–974.[1] [Link]

-

Black, R. M., & Muir, B. (2003).[1] "Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products." Journal of Chromatography A, 1000(1-2), 253-281.[1] [Link]

-

Vanninen, P., et al. (2002).[1] "Recommended operating procedures for analysis in the verification of chemical disarmament." University of Helsinki, Finnish Institute for Verification of the Chemical Weapons Convention (VERIFIN). [Link][1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 3. organomation.com [organomation.com]

- 4. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 10. ETHYL METHYLPHOSPHONIC ACID | 1832-53-7 [chemicalbook.com]

Ethyl Methylphosphonate (EMPA): The Forensic Pivot in VX Verification

Topic: Role of Ethyl Methylphosphonate (EMPA) in Chemical Weapons Verification Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Forensic Analysts

A Technical Guide to Detection, Analysis, and Attribution

Abstract

Ethyl methylphosphonate (EMPA), chemically identified as ethyl methylphosphonic acid (CAS 1832-53-7), serves as the definitive forensic marker for the presence or deployment of the nerve agent VX.[1] Unlike generic degradation products such as methylphosphonic acid (MPA), which can originate from multiple organophosphorus sources, EMPA retains the structural specificity—the P-ethyl ester bond—unique to the V-series agents.[1] This guide provides an autonomous, technical framework for the extraction, derivatization, and quantification of EMPA, designed to meet the rigorous evidentiary standards of the Organisation for the Prohibition of Chemical Weapons (OPCW).

Strategic Significance & Chemical Dynamics[1]

In the hierarchy of chemical weapons verification, specificity is currency .[1] While VX hydrolyzes rapidly in the environment, its primary degradation product, EMPA, exhibits significant stability in aqueous and soil matrices, often persisting for months where the parent agent vanishes within hours.

1.1 The Hydrolysis Cascade

The detection of EMPA confirms the prior existence of VX.[1] The degradation pathway is a hydrolytic cleavage of the P-S bond, followed by the slower cleavage of the P-O bond.[1]

Key Insight: The presence of EMPA distinguishes VX from Sarin (GB) or Soman (GD), which degrade into Isopropyl methylphosphonic acid (IMPA) and Pinacolyl methylphosphonic acid (PMPA), respectively.[1]

Figure 1: The hydrolytic degradation pathway of VX. EMPA serves as the stable intermediate retaining the critical ethyl ester group necessary for specific attribution.[1]

Analytical Methodologies

The polarity and non-volatility of EMPA necessitate specific analytical strategies. Direct analysis by Gas Chromatography (GC) is impossible without derivatization.[1] Liquid Chromatography (LC) offers a direct route but requires specialized columns.[1]

2.1 Decision Matrix: Method Selection

Select the protocol based on sample matrix and required sensitivity.

| Feature | GC-MS (EI) | LC-MS/MS (ESI) | NMR (31P) |

| Primary Use | Confirmatory Identification (OPCW Gold Standard) | Trace Quantification (Biomedical/Water) | Rapid Screening (High Conc.) |

| Derivatization | Required (Silylation/Methylation) | Not Required | Not Required |

| LOD | ~1-10 ng/mL | ~0.1-1 ng/mL | ~1-10 µg/mL |

| Selectivity | High (Spectral Library Match) | High (MRM Transitions) | Medium (Chemical Shift) |

Protocol A: GC-MS Verification with Silylation

Objective: Convert polar EMPA into volatile trimethylsilyl (TMS) derivative for separation and EI-MS identification. Validation: This protocol aligns with OPCW "Blue Book" standards for proficiency testing.

3.1 Reagents & Materials[1][2][3][4]

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

-

Solvent: Acetonitrile (ACN), anhydrous.[1]

-

Internal Standard (IS): Triethyl phosphate (TEP) or D5-EMPA (isotopic label).[1]

-

Equipment: GC-MS (e.g., Agilent 5977), DB-5MS column (30m x 0.25mm).[4]

3.2 Step-by-Step Workflow

-

Extraction (Soil/Wipe):

-

Reconstitution:

-

Redissolve residue in 200 µL Acetonitrile.

-

-

Derivatization:

-

Analysis:

-

Inject 1 µL (Splitless mode, 250°C).

-

Run GC ramp: 40°C (1 min) → 10°C/min → 280°C.

-

3.3 Data Interpretation (Self-Validating)

-

Target Derivative: Ethyl methylphosphonic acid TMS ester.[1]

-

Key Ions (m/z): Look for m/z 195 (Molecular Ion - 15 [CH3]), m/z 153 , and m/z 75 .

-

Quality Control: The IS peak must be present with S/N > 10. If IS is absent, derivatization failed (likely due to water).[1]

Protocol B: LC-MS/MS for Biomedical Trace Analysis

Objective: Detect EMPA in urine or plasma at sub-ppb levels without thermal degradation.[1]

4.1 Instrumental Setup

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized C18 with ion-pairing agents.[1]

-

Mobile Phase:

-

A: 10 mM Ammonium Formate (pH 4.5).

-

B: Acetonitrile.[1]

-

-

Ionization: Electrospray Ionization (ESI) Negative Mode.[1]

4.2 MRM Transitions (Quantification)

To ensure trustworthiness, monitor two transitions: one for quantitation, one for confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Conf) | Collision Energy |

| EMPA | 123.0 [M-H]⁻ | 95.0 [PO2Me]⁻ | 79.0 [PO3]⁻ | 20-30 eV |

| MPA | 95.0 [M-H]⁻ | 79.0 [PO3]⁻ | 63.0 [PO2]⁻ | 25 eV |

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway for processing an unknown sample suspected of containing VX degradation products.

Figure 2: Analytical decision tree for EMPA verification. GC-MS requires moisture removal and derivatization; LC-MS allows direct aqueous analysis.

References

-

OPCW Validation Group. (2018).[1] Lists of Approved Data on Non-Scheduled Chemicals Relevant to the Chemical Weapons Convention (S/1681/2018). Organisation for the Prohibition of Chemical Weapons.[1] Link

-

Black, R. M., & Muir, B. (2003).[1][5] Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products.[1][5] Journal of Chromatography A, 1000(1-2), 253-281. Link

-

Vanninen, P. (Ed.). (2005).[1] Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. University of Helsinki, VERIFIN.[1]

-

U.S. EPA. (2021). Standard Operating Procedure for Organophosphonates by LC/MS/MS (ASTM D7597-09).[1][6] Environmental Response Laboratory Network.[1] Link

-

Katagi, M., et al. (2012).[1] Oxidative degradation of chemical warfare agents in water.[1] Water Science & Technology.[1] Link

Sources

- 1. opcw.org [opcw.org]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. response.epa.gov [response.epa.gov]

Ethyl methylphosphonate safety and handling precautions

Operational Safety and Stewardship of Ethyl Methylphosphonate (EMP)

The Operational Context

Ethyl methylphosphonate (EMP), CAS 1832-53-7, occupies a critical niche in chemical defense research and organophosphorus synthesis.[1][2] While chemically distinct from the Schedule 1 nerve agents it structurally resembles, EMP is the primary hydrolysis degradation product of VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate).[1][2] Consequently, it serves as a vital analytical reference standard for Chemical Weapons Convention (CWC) verification laboratories.[1][2]

Beyond defense applications, EMP is a versatile phosphonylating agent in pharmaceutical synthesis.[1][2] However, its handling requires a bifurcated safety approach: one that respects its acute toxicity and corrosivity, and another that adheres to strict international regulatory custody due to its status as a CWC Schedule 2B precursor.[1][2]

Physicochemical & Toxicological Profile

EMP is an organophosphorus monoester.[1][2] Unlike the highly volatile G-series agents (Sarin), EMP is a relatively stable, viscous liquid.[1][2] However, its stability implies environmental persistence, and its structural similarity to nerve agents necessitates rigorous containment.[1][2]

Table 1: Key Technical Specifications

| Property | Value | Operational Implication |

| CAS Number | 1832-53-7 | Unique identifier for inventory tracking.[1][2] |

| Molecular Formula | C₃H₉O₃P | Monoester structure; P-C bond is chemically robust.[1][2] |

| Boiling Point | ~240°C (dec.) | Low volatility, but aerosols are a major inhalation risk.[1][2] |

| Density | 1.172 g/mL | Denser than water; sinks in aqueous spills.[1][2] |

| Solubility | Miscible in water/alcohols | Readily disperses in aqueous systems, complicating cleanup.[1][2] |

| Acidity (pKa) | ~1.5 - 2.0 | Strong acid behavior; corrosive to tissue and metals.[1][2] |

Toxicological Mechanism

While EMP lacks the rapid acetylcholinesterase (AChE) inhibition potency of its parent compound (VX), it remains a hazardous alkylating agent and irritant.[1][2]

-

Acute Toxicity: Classified as Acute Tox. 3 (Oral) .[1][2][3] Animal models suggest an LD50 (oral, rat) in the range of 100–3000 mg/kg depending on the salt form and purity.[1][2]

-

Corrosivity: The free acid form causes severe skin and eye irritation (H315, H319).[1][2]

-

Systemic Effects: High-dose exposure may induce cholinergic-like symptoms (miosis, salivation) not through direct AChE inhibition, but via structural mimicry and metabolic stress on phosphorus-processing enzymes.[1][2]

Regulatory Landscape (CWC Compliance)

EMP is controlled under the Chemical Weapons Convention (CWC) .[1][2]

-

Classification: Schedule 2, Part B, Item 4 .

-

Definition: Chemicals containing a phosphorus atom to which is bonded one methyl, ethyl, or propyl group but not further carbon atoms.[1][2][4][5][6][7]

-

Compliance Requirement: Facilities handling EMP above threshold quantities (varies by state party, often 1 kg - 1 tonne) must declare activities to their National Authority (e.g., BIS in the US) and are subject to OPCW inspection.[1][2]

-

Transfer Restrictions: Export is strictly limited to CWC State Parties with End-Use Certificates (EUC).[1][2]

Engineering Controls & Personal Protective Equipment (PPE)

Because EMP is often handled as a precursor or a degradation marker, cross-contamination is a major concern—not just for safety, but for the integrity of analytical data (preventing false positives in trace analysis).[1][2]

Primary Barriers

-

Glove Box: Preferred for handling neat (undiluted) EMP (>95% purity).[1][2] An inert atmosphere (N₂ or Ar) prevents moisture absorption, as EMP is hygroscopic.[1][2]

-

Chemical Fume Hood: Mandatory for all open-vessel manipulations.[1][2] Minimum face velocity: 100 fpm (0.5 m/s).[1][2]

PPE Matrix

| Component | Specification | Rationale |

| Gloves | Butyl Rubber (0.7mm) | Standard nitrile offers poor resistance to organophosphates.[1][2] Double-gloving (Nitrile under Butyl) is recommended for dexterity.[1][2] |

| Respiratory | P100/OV Cartridge | Required if outside containment.[1][2] EMP has low vapor pressure, but aerosols are toxic.[1][2] |

| Eye Protection | Chemical Splash Goggles | Face shield required if pouring volumes >50 mL due to splash/corrosive risk.[1][2] |

| Clothing | Tychem® F or C Apron | Impervious to organic acids and organophosphates.[1][2] |

Experimental Protocol: Safe Transfer & Aliquoting

Objective: Transfer neat EMP from a stock bottle to a reaction vessel without introducing water or exposing the operator.

Mechanism: EMP hydrolyzes slowly in water to Methylphosphonic Acid (MPA).[1][2] To maintain purity, exclude atmospheric moisture.[1][2]

Figure 1: Decision workflow for the anhydrous transfer of Ethyl methylphosphonate.

Decontamination & Neutralization Chemistry

Unlike VX, which requires complex oxidation to break the P-S bond, EMP is already partially oxidized.[1][2] The goal of neutralization is to hydrolyze the ester bond (removing the ethyl group) to form the relatively inert (though still acidic) Methylphosphonic Acid (MPA), and then neutralize the acidity.[1][2]

Caution: The Phosphorus-Carbon (P-C) bond in EMP is extremely stable.[1][2] Standard bleach will not break the P-C bond.[1][2] Do not expect total mineralization.[1][2]

Protocol: Alkaline Hydrolysis

-

Preparation: Prepare a solution of 10% Sodium Hydroxide (NaOH) in water.

-

Application: Apply the caustic solution in excess (at least 10:1 molar ratio) to the contaminated surface or glassware.[1][2]

-

Reaction Time: Allow contact for 30–60 minutes .

-

Verification: Check pH. It must remain >10.[1][2][6] If pH drops, add more NaOH (EMP is acidic and consumes base).[1][2]

-

Disposal: The resulting solution contains MPA salts.[1][2] It must be disposed of as hazardous chemical waste (P-listed or characteristic), not poured down the drain, due to regulatory flagging of MPA as a CWC verification marker.[1][2]

Emergency Response

-

Skin Contact: Immediate flushing with water for 15 minutes.[1][2] Do not use solvent (alcohol/acetone) as this increases dermal permeability.[1][2]

-

Eye Contact: Flush for 15 minutes. Seek ophthalmologist support immediately (corrosive risk).[1][2]

-

Spill (Small < 100mL):

References

-

Organisation for the Prohibition of Chemical Weapons (OPCW). (2023).[1][2] Annex on Chemicals: Schedule 2.[1][2][4][5] Retrieved from [Link][1][2][4][5]

-

National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 449085, Ethyl methylphosphonate.[1][2][8] Retrieved from [Link][1][2]

-

Munro, N. B., et al. (1999).[1][2] The sources, fate, and toxicity of chemical warfare agent degradation products.[1][2] Environmental Health Perspectives, 107(12), 933–974.[1][2] Retrieved from [Link][1][2]

-

Talmage, S. S., et al. (2007).[1][2] The Chemical Weapons Convention: Chemicals and Precursors.[1][2][4][5][6] In: Chemical Warfare Agents: Chemistry, Pharmacology, Toxicology, and Therapeutics.[1][2] CRC Press.[1][2]

Sources

- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. Ethyl methylphosphonate 98 1832-53-7 [sigmaaldrich.com]

- 4. List of Schedule 2 substances (CWC) - Wikipedia [en.wikipedia.org]

- 5. Schedule 2 | OPCW [opcw.org]

- 6. CWC schedule 2 | New Zealand Ministry of Foreign Affairs and Trade [mfat.govt.nz]

- 7. Notices - Annex A - List of scheduled chemicals of the CWC. [international.gc.ca]

- 8. Ethyl methylphosphonate | C3H9O3P | CID 449085 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Isomers and Related Compounds of Ethyl Methylphosphonate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl methylphosphonate (EMP), also known as ethyl hydrogen methylphosphonate (EMPA), is the primary hydrolytic degradation product of the nerve agent VX.[1] As a Schedule 2 compound under the Chemical Weapons Convention (CWC), its precise characterization is critical for forensic verification, environmental remediation, and toxicological assessment.

This guide provides a rigorous examination of EMP, distinguishing its structural isomers (relevant to chemical identity) from its functional analogs (relevant to CWA forensics). It details a self-validating synthesis protocol for generating analytical standards and outlines the gold-standard workflows for its detection in complex matrices.

Part 1: Structural Chemistry and Isomerism

Chemical Identity[2][3]

-

IUPAC Name: Ethyl hydrogen methylphosphonate[2]

-

Molecular Formula:

-

Structure: A phosphorus atom bonded to a methyl group (

), a hydroxyl group (

The Isomer Landscape

In the context of organophosphorus research, "isomer" is often used loosely to describe related homologs. However, rigorous chemical definition requires distinguishing between constitutional isomers and functional analogs.

A. Strict Constitutional Isomers (

)

These compounds share the exact molecular formula as EMP but differ in connectivity. They are critical interferences in mass spectrometry if not chromatographically resolved.

| Compound Name | Structure Description | Relevance |

| Ethyl methylphosphonate (EMP) | Primary Target: VX Hydrolysis Product.[4] | |

| Propylphosphonic acid | Isomer: Alkyl group is propyl; two acidic protons. | |

| Isopropylphosphonic acid | Isomer: Alkyl group is isopropyl; two acidic protons. | |

| Trimethyl phosphite | Isomer: P(III) species; completely different reactivity. |

B. Functional Analogs (The "CWA Family")

These are not strict isomers (different molecular weights) but are the homologous degradation products of other G- and V-series nerve agents. They are chemically similar and often analyzed simultaneously.

-

Isopropyl methylphosphonate (IMPA): Degradation product of Sarin (GB) .[5]

-

Pinacolyl methylphosphonate (PMPA): Degradation product of Soman (GD) .

-

Methylphosphonic Acid (MPA): The final, common degradation product of all the above.

Stereochemistry and Chirality

The phosphorus atom in EMP is a stereogenic center because it is bonded to four distinct groups:

-

Origin: VX is synthesized as a racemic mixture. Its hydrolysis to EMP preserves the P-C bond.

-

Stability: While theoretically chiral, EMP rapidly undergoes proton exchange at the hydroxyl group in aqueous solution, often obscuring enantiomeric distinction without specialized chiral derivatization agents. However, in forensic "aging" studies, the ratio of enantiomers can sometimes indicate the specific synthetic route of the parent agent.

Part 2: Synthesis of Analytical Standards

Objective: Produce high-purity (>98%) EMP for use as a GC-MS/LC-MS reference standard. Precursor: Diethyl methylphosphonate (DEMP) is the preferred starting material due to its commercial availability and ease of handling compared to methylphosphonic dichloride.

Protocol: Controlled Partial Hydrolysis of DEMP

Safety Warning: Perform all operations in a fume hood. DEMP is an irritant.

Step 1: Hydrolysis[4]

-

Dissolve Diethyl methylphosphonate (DEMP) (10 mmol, ~1.52 g) in 10 mL of 1M NaOH (aqueous).

-

Reflux the mixture at 80°C for 2-4 hours .

-

Causality: The first ester bond hydrolyzes much faster than the second. Stopping at 4 hours prevents the formation of Methylphosphonic Acid (MPA).

-

-

Monitor reaction progress via TLC (MeOH:DCM 1:9) or

-NMR.[4]

Step 2: Acidification and Selective Extraction

Standard liquid-liquid extraction often fails due to EMP's water solubility. This protocol uses a specific "salting out" and solvent selection technique.

-

Cool the reaction mixture to room temperature.

-

Acidify carefully with concentrated HCl to pH ~1.

-

Saturate the aqueous phase with solid NaCl (Salting out effect drives the organic phosphonate into the organic phase).

-

Extraction: Extract 3 times with Chloroform (

) .-

Note: Unlike MPA (which stays in water), the monoester EMP has sufficient lipophilicity to partition into chloroform, especially from a saline, acidic solution.

-

-

Dry the combined chloroform extracts over anhydrous

.

Step 3: Isolation

-

Filter off the drying agent.

-

Remove solvent under reduced pressure (Rotary Evaporator).

-

Result: A colorless, viscous oil. Purity is typically >95%.[3]

Part 3: Analytical Characterization & Workflow

Because EMP is polar and non-volatile, it cannot be analyzed directly by Gas Chromatography (GC) without derivatization. Liquid Chromatography (LC) is an alternative that avoids derivatization but requires specific columns (HILIC).

Analytical Workflow Diagram

Caption: Figure 1. Standard forensic workflow for the detection of EMP. Derivatization is the critical step to convert the non-volatile acid into a volatile silyl ester.

GC-MS Protocol (Silylation)

This is the "Gold Standard" for CWC verification.

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Procedure: